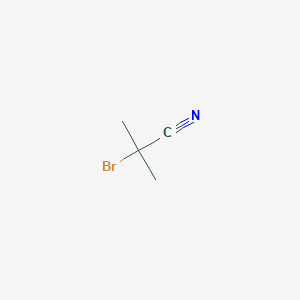

2-Bromo-2-methylpropanenitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN/c1-4(2,5)3-6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSDCTDECRVDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517869 | |

| Record name | 2-Bromo-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41658-69-9 | |

| Record name | 2-Bromo-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Organic Synthesis and Reaction Mechanisms

2-Bromo-2-methylpropanenitrile serves as a key building block in the construction of more complex organic molecules. Its utility stems from the reactivity of the bromine atom, which can be readily displaced in nucleophilic substitution reactions. docbrown.info This allows for the introduction of the 2-methylpropanenitrile moiety into a variety of molecular scaffolds.

One of the primary applications of this compound is in the synthesis of hindered anilines. These are important intermediates in the production of various chemicals. The reaction typically involves the nucleophilic substitution of the bromine atom. The mechanism of this substitution can vary depending on the reacting species and conditions. For tertiary halogenoalkanes like 2-bromo-2-methylpropane (B165281), the reaction with a nucleophile such as the cyanide ion often proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. docbrown.info This two-step process involves the initial formation of a stable tertiary carbocation, which is then attacked by the nucleophile. youtube.comrsc.org The stability of the tertiary carbocation intermediate is a key factor favoring the SN1 pathway. youtube.com

The nitrile group itself can also participate in a range of chemical transformations, further enhancing the synthetic utility of this compound. For instance, nitriles can be hydrolyzed to carboxylic acids or reduced to primary amines, opening up avenues to a diverse array of functionalized molecules.

Relevance in Controlled Radical Polymerization and Advanced Materials Science

Beyond traditional organic synthesis, 2-bromo-2-methylpropanenitrile has found a crucial role as an initiator in controlled radical polymerization (CRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP). nih.gov ATRP is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. nih.govresearchgate.net

In ATRP, the bromine atom of this compound can be reversibly transferred between a transition metal catalyst and the growing polymer chain. This dynamic equilibrium between active (radical) and dormant (halide-capped) species allows for precise control over the polymerization process. The resulting polymers have found applications in a wide range of fields, including the development of advanced materials for organic electronics and photonics. smolecule.com For example, derivatives of this compound are utilized in creating materials for organic light-emitting diodes (OLEDs). smolecule.com

Recent research has focused on refining ATRP systems, including the development of new catalysts and a deeper understanding of the reaction mechanisms. For instance, studies have investigated the role of radical cations as deactivators in organocatalyzed ATRP, where this compound is a key product of the deactivation process. nih.gov This research highlights the intricate interplay of various species in achieving controlled polymerization and underscores the importance of understanding side reactions. nih.gov

Overview of Current Academic Research Focus Areas

Synthetic Routes via Nitrile Group Introduction

A primary method for the synthesis of this compound involves the introduction of a nitrile (-CN) group onto a precursor molecule. This is often achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions for Nitrile Formation

The formation of this compound can be accomplished via the nucleophilic substitution of a suitable halogenoalkane with a cyanide salt. A common precursor for this reaction is 2-bromo-2-methylpropane (B165281) (tert-butyl bromide). docbrown.info The reaction proceeds by treating the halogenoalkane with a cyanide source, such as sodium or potassium cyanide, typically in an ethanolic solution under reflux conditions. docbrown.info

The mechanism of this reaction is dependent on the structure of the halogenoalkane. For a tertiary halogenoalkane like 2-bromo-2-methylpropane, the reaction predominantly follows an S(_N)1 (unimolecular nucleophilic substitution) pathway. docbrown.infoyoutube.com This involves a two-step mechanism:

Formation of a Carbocation: The carbon-bromine bond in 2-bromo-2-methylpropane is polar, with the carbon atom being electron-deficient. docbrown.infoyoutube.com The first and rate-determining step is the slow departure of the bromide ion, leading to the formation of a stable tertiary carbocation (2-methylpropan-2-yl cation). docbrown.infoyoutube.com

Nucleophilic Attack: The cyanide ion (CN), acting as a nucleophile, then rapidly attacks the positively charged carbocation, forming the C-CN bond and yielding the final product, this compound. docbrown.info

The use of an ethanolic solvent is crucial as it helps to dissolve the reactants and stabilize the intermediate carbocation, while minimizing competing hydrolysis reactions that could lead to the formation of tert-butanol. docbrown.info

Table 1: Reaction Parameters for Nucleophilic Substitution

| Parameter | Condition |

| Reactant | 2-bromo-2-methylpropane |

| Nucleophile | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Mechanism | S(_N)1 |

Formation and Derivatization Pathways

Beyond its direct synthesis, this compound and its structural analogs are involved in various formation and derivatization reactions, particularly those involving radical chemistry.

Radical Bromination in the Synthesis of Substituted Nitrile Analogues

Radical bromination is a key method for introducing a bromine atom at an allylic or benzylic position of a molecule. mychemblog.com While not a direct synthesis of this compound itself, the principles of radical bromination are relevant to the synthesis of its substituted analogs. The Wohl-Ziegler bromination, for instance, utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. mychemblog.com

AIBN is a common radical initiator that, upon heating, decomposes to form two 2-cyano-2-propyl radicals and nitrogen gas. wikipedia.orgatamanchemicals.com These radicals can then initiate a chain reaction. In the context of bromination, the initiator radical can abstract a hydrogen atom from a suitable substrate to generate a carbon-centered radical, which then reacts with a bromine source. wikipedia.orgatamanchemicals.com The 2-cyano-2-propyl radical derived from AIBN is considered electrophilic, making it effective in abstracting hydrogen atoms to form stabilized radicals. blogspot.com

This methodology is particularly useful for creating substituted bromo-nitriles from precursors containing a nitrile group and a position susceptible to radical halogenation.

Role as a Product in Deactivation Reactions within Radical Polymerization Systems

This compound can be formed as a product in deactivation pathways within certain controlled radical polymerization techniques, such as organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov In these systems, radical cations of the photoredox catalyst can react with radicals present in the polymerization mixture. nih.gov

For example, in O-ATRP, it has been observed that the reaction of a catalyst radical cation with a bromine source can lead to the formation of this compound as a deactivation product, rather than the desired polymerization. nih.gov This highlights the importance of understanding and controlling side reactions in these complex polymerization systems. The formation of this compound in this context is indicative of a deactivation step that can impact the control over the polymerization process, affecting molecular weight and polymer dispersity. nih.govcmu.edu

Nucleophilic Substitution (SN) Mechanisms

This compound is a tertiary alkyl halide, a structural feature that significantly influences its reactivity in nucleophilic substitution reactions. The carbon atom bonded to the bromine is attached to three other carbon atoms, creating considerable steric hindrance around the reaction center. This steric bulk largely dictates the preferred mechanistic pathway.

Unimolecular Nucleophilic Substitution (SN1) Pathways and Carbocation Intermediate Formation

Due to the steric hindrance presented by the two methyl groups and the nitrile group, this compound predominantly undergoes nucleophilic substitution via the unimolecular (SN1) mechanism. docbrown.info This pathway involves a two-step process. The initial and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a tertiary carbocation intermediate and a bromide ion. libretexts.orgyoutube.comrsc.org

The stability of this tertiary carbocation is a key factor favoring the SN1 mechanism. The three alkyl groups attached to the positively charged carbon atom help to stabilize it through an electron-donating inductive effect and hyperconjugation. youtube.comstackexchange.com The adjacent nitrile group, while electron-withdrawing, can also participate in resonance stabilization of the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, as the nucleophile is not involved in the rate-limiting step. libretexts.orgrsc.org This can be represented by the rate equation: Rate = k[RBr]. rsc.org

The reaction of 2-bromo-2-methylpropane with a nucleophile like the cyanide ion serves as a comparable example, where the formation of a tertiary carbocation is the slow step, followed by a rapid attack by the nucleophile. docbrown.infoscribd.com

Competitive Bimolecular Nucleophilic Substitution (SN2) Considerations

The bimolecular nucleophilic substitution (SN2) mechanism is generally disfavored for tertiary halides like this compound. masterorganicchemistry.com An SN2 reaction involves a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" is sterically hindered by the bulky methyl groups on the tertiary carbon of this compound, making the transition state high in energy and therefore unfavorable. masterorganicchemistry.com

Primary and, to a lesser extent, secondary alkyl halides readily undergo SN2 reactions because there is less steric hindrance. docbrown.infomasterorganicchemistry.com For tertiary substrates, the SN1 pathway is almost always preferred over the SN2 pathway. docbrown.info

Influence of Solvent Systems on Reaction Kinetics and Selectivity

The choice of solvent plays a critical role in the kinetics and selectivity of nucleophilic substitution reactions involving this compound. Polar protic solvents, such as water and alcohols, are particularly effective at promoting SN1 reactions. libretexts.org These solvents can stabilize the transition state leading to the carbocation and the resulting ions (carbocation and bromide) through solvation. libretexts.orgrsc.org For instance, the hydrolysis of 2-bromo-2-methylpropane, a similar tertiary halide, is often carried out in a mixture of propanone and water to ensure the solubility of both the alkyl halide and the nucleophile (hydroxide ions). rsc.orgrsc.org

The polarity of the solvent can significantly impact the reaction rate. Increasing the polarity of the solvent can accelerate the rate of an SN1 reaction because it helps to stabilize the separated charges in the transition state. The use of an 80/20 propanone/water mixture is a common solvent system for studying the kinetics of such reactions. rsc.org

| Factor | Effect on SN1 Reactions | Effect on SN2 Reactions |

|---|---|---|

| Substrate Structure | Favored by tertiary halides (e.g., this compound) due to carbocation stability. docbrown.info | Favored by primary halides due to minimal steric hindrance. docbrown.infomasterorganicchemistry.com |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) that stabilize the carbocation intermediate. libretexts.orgrsc.org | Favored by polar aprotic solvents (e.g., acetone, DMSO). libretexts.org |

| Nucleophile | Rate is independent of the nucleophile's concentration or strength. libretexts.orgrsc.org | Rate is dependent on the nucleophile's concentration and strength. |

Elimination Reactions (E1/E2) and Product Distribution Analysis

In addition to substitution reactions, this compound can also undergo elimination reactions. Tertiary alkyl halides are prone to both E1 (unimolecular elimination) and E2 (bimolecular elimination) reactions, often competing with SN1 reactions. stackexchange.compearson.com

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. stackexchange.comchegg.com Instead of a nucleophile attacking the carbocation, a weak base (which can be the solvent) removes a proton from an adjacent carbon, leading to the formation of an alkene. The reaction of 2-bromo-2-methylpropane with water can lead to the E1 product, 2-methylpropene. chegg.com

The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.org The rate of an E2 reaction depends on the concentration of both the substrate and the base. libretexts.org For E2 reactions, a specific anti-coplanar geometry between the proton being removed and the leaving group is required for the transition state. libretexts.org

The reaction of 2-bromo-2-methylbutane, a similar tertiary halide, can yield a mixture of elimination products, with the more substituted (and therefore more stable) alkene being the major product, in accordance with Zaitsev's rule. libretexts.orgscribd.com

Radical Reactivity and Generation Pathways

Homolytic Bond Cleavage Processes

While ionic pathways (SN1, E1) are common for this compound, under certain conditions, it can also participate in radical reactions. Homolytic cleavage of the carbon-bromine bond can generate a tertiary alkyl radical. This process typically requires energy in the form of heat or light.

The Wurtz reaction, for example, involves the reaction of alkyl halides with sodium metal and is thought to proceed through a radical mechanism. quora.com An electron is transferred from the sodium to the alkyl halide, leading to the formation of an alkyl radical and a sodium halide. quora.com However, for tertiary alkyl halides like 2-bromo-2-methylpropane, elimination is often a competing side reaction. quora.com

| Reaction Type | Key Intermediate | Typical Conditions | Major Product(s) |

|---|---|---|---|

| SN1 | Tertiary Carbocation youtube.comrsc.org | Polar protic solvent, weak nucleophile libretexts.org | Substitution product |

| E1 | Tertiary Carbocation stackexchange.comchegg.com | Polar protic solvent, weak base, often at higher temperatures stackexchange.com | Elimination product (alkene) |

| E2 | Concerted transition state libretexts.org | Strong, bulky base libretexts.org | Elimination product (alkene) |

| Radical | Tertiary Alkyl Radical quora.com | Presence of radical initiators (e.g., sodium metal) quora.com | Coupling or elimination products |

Radical Transfer and Recombination Events

In the landscape of organic transformations, this compound serves as a key molecule for studying radical chemistry. Its participation in reactions is often characterized by the homolytic cleavage of the carbon-bromine bond, leading to the formation of the 1-cyano-1-methylethyl radical. This radical can then engage in a variety of subsequent processes, including atom transfer and recombination events. Mechanistic investigations have shed light on these pathways, particularly in the context of controlled polymerization and radical-mediated synthesis.

Research has demonstrated that the 1-cyano-1-methylethyl radical, which can be generated from initiators like 2,2'-azobis(2-methylpropanenitrile) (AIBN), readily participates in halogen abstraction. rsc.org In studies involving the decomposition of AIBN in the presence of arenesulphonyl halides, it was observed that the generated 1-cyano-1-methylethyl radicals abstract halogen atoms from the sulphonyl halide. rsc.org For instance, in the reaction with toluene-p-sulphonyl bromide, about 30% of the generated radicals are involved in bromine abstraction. rsc.org The resulting products are rationalized through a series of homolytic processes initiated by this radical transfer. rsc.org

The reaction between the radicals generated from AIBN and toluene-p-sulphonyl iodide and bromide in boiling carbon tetrachloride yields a mixture of products, as detailed in the table below. This illustrates the competitive nature of the radical pathways.

| Reactant (mmol) | Product (mmol) | Yield (%) |

|---|---|---|

| Toluene-p-sulphonyl iodide (1.0) | 2-Iodo-2-methylpropanenitrile (0.48) | 48 |

| 2,2,3,3-Tetramethylbutanedinitrile (0.24) | 48 | |

| Di-p-tolyl disulphide (0.12) | 24 | |

| Toluene-p-sulphonyl bromide (1.0) | This compound (0.31) | 31 |

| 2,2,3,3-Tetramethylbutanedinitrile (0.33) | 66 | |

| Di-p-tolyl disulphide (0.15) | 30 |

Table 1. Products from the decomposition of AIBN (1.0 mmol) in the presence of toluene-p-sulphonyl halides in boiling carbon tetrachloride. rsc.org

Conversely, recombination events leading to the formation of this compound are significant in the context of controlled radical polymerization techniques, such as Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP). nih.gov In these systems, radical cations of photoredox catalysts can act as deactivators for alkyl radicals. nih.gov Mechanistic studies have shown that the reaction between a catalyst radical cation and an alkyl radical can result in the formation of this compound, effectively terminating the polymer chain growth in a controlled manner. nih.gov This deactivation pathway is crucial for maintaining low polymer dispersity and achieving high initiator efficiency in O-ATRP processes. nih.gov For example, experiments have confirmed that in the presence of certain phenoxazine-based radical cations, the primary product observed is that of deactivation—this compound—rather than products of continued radical propagation. nih.gov

The ability of the this compound structure to both initiate and terminate radical chains underscores its versatility in mechanistic studies. The balance between radical transfer (e.g., bromine abstraction to propagate a reaction) and recombination (e.g., deactivation of a growing polymer chain) is a key factor in controlling the outcomes of these complex radical-mediated transformations.

Role in Controlled Radical Polymerization Crp and Advanced Polymer Architectures

Considerations in Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate propagating polymer chains. This reversible termination allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. The process can be initiated through two main pathways: a unimolecular process using an alkoxyamine initiator, or a bimolecular process involving a conventional radical initiator and a nitroxide mediating agent.

In the context of a bimolecular NMP process, a conventional radical initiator is employed to generate initial radicals that react with a monomer. These monomer radicals are then "capped" by a stable nitroxide radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to form an alkoxyamine. This alkoxyamine can then reversibly cleave to regenerate the propagating radical and the nitroxide, allowing for controlled chain growth.

While common initiators like benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN) are well-documented for this purpose, the specific evaluation of 2-Bromo-2-methylpropanenitrile as a radical source in NMP is not extensively detailed in publicly available research. Theoretically, this compound could serve as a source of radicals through thermal or chemical decomposition. The cleavage of the carbon-bromine bond would generate a 2-methylpropanenitrile radical, which could then initiate polymerization.

However, the efficacy of this initiation in an NMP system would depend on several factors, including its decomposition kinetics and the efficiency of the generated radicals in initiating polymerization versus undergoing side reactions. Without specific experimental data, its role remains largely theoretical. The successful implementation would require a careful balance between the rate of radical generation from this compound and the rate of reversible termination by the nitroxide mediator.

Comparative Analysis with Other Radical Initiators in CRP

A comparative analysis of this compound with other well-established radical initiators in Controlled Radical Polymerization (CRP) is crucial to understanding its potential advantages and limitations. The most common initiators used in CRP include azo compounds like AIBN and peroxides like BPO.

| Initiator | Chemical Structure | Decomposition Temperature (approx.) | Key Features in CRP |

| This compound | C(CH₃)₂BrCN | Not widely reported for CRP | Theoretical potential as a halogenated initiator. |

| Azobisisobutyronitrile (AIBN) | [(CH₃)₂C(CN)]₂N₂ | 60-80 °C | Widely used, predictable decomposition kinetics. wikipedia.org |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 70-90 °C | Common initiator, can participate in side reactions. |

Decomposition and Radical Generation:

AIBN undergoes thermal decomposition to generate two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. wikipedia.org This decomposition is generally considered to be first-order and is not prone to initiator-induced decomposition, leading to predictable radical generation.

BPO decomposes to form two benzoyloxy radicals, which can then decarboxylate to form phenyl radicals. These different radical species can have varying reactivities towards monomers.

For This compound , the primary mode of radical generation would be the homolytic cleavage of the C-Br bond. The stability and reactivity of the resulting 2-methylpropanenitrile radical would be a key factor in its effectiveness.

Efficiency and Control in CRP:

The efficiency of an initiator in CRP is a measure of how many of the generated radicals successfully start a polymer chain. This is influenced by factors such as the "cage effect," where radicals recombine before they can react with a monomer, and the rate of addition to the monomer.

Advanced Spectroscopic Characterization of 2 Bromo 2 Methylpropanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the atomic arrangement within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the proton environment of a molecule. For 2-bromo-2-methylpropanenitrile, the ¹H NMR spectrum is characteristically simple due to the molecule's symmetry. The two methyl groups are chemically equivalent, resulting in a single sharp signal.

A typical ¹H NMR spectrum of this compound displays a singlet at approximately 1.98 ppm. This chemical shift is attributed to the six equivalent protons of the two methyl groups. The integration of this peak corresponds to six protons, confirming the presence of the two methyl groups attached to the same quaternary carbon. The absence of any other signals in the spectrum indicates the purity of the compound with respect to proton-containing impurities.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.98 | Singlet | 6H | 2 x -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides invaluable information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum is expected to show three distinct signals corresponding to the four carbon atoms in different chemical environments.

Detailed analysis of a derivative, 2-(2-bromo-5-(pyridin-2-yl)phenyl)-2-methylpropanenitrile, reveals characteristic shifts that can be extrapolated to the parent compound. For this derivative, the methyl carbons appear at approximately 27.56 ppm, the quaternary carbon attached to the bromine and cyano groups at 37.47 ppm, and the nitrile carbon at 120.47 ppm. Based on these findings, the expected chemical shifts for this compound are summarized in the table below.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| ~27-28 | -CH₃ |

| ~37-38 | C(CH₃)₂ |

| ~120 | -C≡N |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with almost equal intensity.

The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation would be the loss of a bromine radical, leading to a stable tertiary carbocation. Another significant fragmentation pathway could involve the loss of a methyl radical.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 147/149 | [C₄H₆BrN]⁺ | Molecular ion (M⁺) peak with isotopic pattern for Bromine |

| 68 | [C₄H₆N]⁺ | Loss of Bromine radical |

| 132/134 | [C₃H₃BrN]⁺ | Loss of a methyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent feature in the IR spectrum is the sharp, strong absorption band for the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹. The C-H stretching vibrations of the methyl groups are observed around 2850-3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2975-2860 | C-H Stretch | -CH₃ |

| ~2240 | C≡N Stretch | Nitrile |

| ~1480-1370 | C-H Bend | -CH₃ |

| ~750-500 | C-Br Stretch | Bromoalkane |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a sample. A typical GC method would involve a capillary column with a non-polar stationary phase. The retention time of the compound can be used for its identification and the peak area for its quantification, allowing for a precise determination of purity. For instance, a purity of greater than 98.0% can be confirmed by GC analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The elution of the compound is monitored by a UV detector. HPLC is particularly useful for the analysis of less volatile derivatives or for monitoring the progress of reactions involving this compound.

Theoretical and Computational Studies of 2 Bromo 2 Methylpropanenitrile

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of 2-bromo-2-methylpropanenitrile.

Investigation of Bond Dissociation Energies (BDEs) and Energetic Profiles

The Carbon-Bromine (C-Br) bond dissociation energy (BDE) is a critical parameter for this compound, especially in its function as an Atom Transfer Radical Polymerization (ATRP) initiator. Computational studies on various ATRP initiators have shown that the BDE of the C-Br bond is significantly influenced by the substituents on the α-carbon. For tertiary alkyl halides, the BDE is generally lower than for secondary and primary analogues, facilitating the homolytic cleavage required for radical formation.

The presence of a nitrile (-CN) group, which is strongly electron-withdrawing, further stabilizes the resulting radical through resonance, thereby lowering the C-Br BDE. DFT calculations on similar small molecule ATRP initiators provide a framework for estimating the BDE of this compound. These studies indicate that the combination of a tertiary carbon center and a cyano group leads to a relatively low BDE, making it an efficient initiator.

Table 1: Representative Calculated Bond Dissociation Energies (BDEs) for C-Br Bonds in ATRP Initiators

| Compound | Substituents at α-carbon | Calculated C-Br BDE (kcal/mol) |

|---|---|---|

| Ethyl α-bromoisobutyrate | -C(O)O-Et, -CH₃, -CH₃ | ~65-70 |

| 2-Bromopropionitrile | -CN, -H, -CH₃ | ~60-65 |

| This compound | -CN, -CH₃, -CH₃ | ~55-60 (Estimated) |

Note: The value for this compound is an estimate based on trends observed in computational studies of related ATRP initiators.

Molecular Orbital Analysis and Electronic Property Characterization

Molecular orbital analysis provides a detailed picture of the electronic distribution and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the molecule's ability to donate and accept electrons, respectively.

DFT calculations on related α-bromonitriles indicate that the HOMO is typically localized on the bromine atom, consistent with its role as a leaving group. The LUMO is often associated with the σ* anti-bonding orbital of the C-Br bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

The electron-withdrawing nature of the nitrile group has a pronounced effect on the electronic properties. It reduces the electron density at the quaternary carbon, which can influence the molecule's interaction with other species. This electronic redistribution contributes to a significant dipole moment.

Table 2: Calculated Electronic Properties of a Model α-Bromonitrile

| Property | Calculated Value |

|---|---|

| HOMO Energy | -10.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 9.7 eV |

Note: These values are representative for α-bromonitriles and may vary slightly for this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling has been employed to investigate the mechanisms of reactions involving this compound, including substitution, elimination, and radical processes.

Transition State Analysis for Substitution and Elimination Pathways

This compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. As a tertiary alkyl halide, it is generally expected to favor SN1 and E1 pathways, which proceed through a carbocation intermediate.

Transition state analysis using computational methods can determine the activation energies for these competing pathways. The stability of the tertiary carbocation formed upon C-Br bond cleavage is a key factor. The planar geometry of the carbocation is well-suited for attack by nucleophiles from either face in an SN1 reaction. The presence of β-hydrogens allows for concurrent elimination reactions. The calculated energy barriers for these pathways help in predicting the major products under different reaction conditions (e.g., solvent polarity, nature of the nucleophile/base).

Simulation of Radical Formation and Propagation Processes

In the context of ATRP, the simulation of radical formation and propagation is of paramount importance. The activation of this compound by a transition metal catalyst (e.g., a copper(I) complex) to form the 2-cyano-2-propyl radical and the corresponding metal(II) bromide is the key initiation step.

Computational studies can model the interaction of the initiator with the catalyst, providing insights into the structure of the transition state and the activation energy for this process. These simulations have shown that the rate of activation is highly dependent on the structure of the initiator, with tertiary α-cyano substituted alkyl bromides exhibiting high activation rate constants. This is in agreement with experimental observations where this compound is known to be a highly efficient initiator for the polymerization of various monomers. colab.ws

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is relatively simple due to the free rotation around the C-C single bonds. The primary conformational variable is the rotation of the two methyl groups and the bromine atom around the C-CN bond.

Computational studies can map the potential energy surface as a function of the dihedral angles to identify the most stable conformers. For this compound, the staggered conformations are expected to be the most stable, minimizing steric hindrance between the bulky bromine atom and the methyl groups. The energy barriers to rotation are generally low, indicating that the molecule is conformationally flexible at room temperature.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl α-bromoisobutyrate |

Predictive Modeling for Polymerization Parameters and Initiator Efficiency

Theoretical and computational studies play a pivotal role in understanding and predicting the behavior of initiators in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). For an initiator like this compound, predictive modeling is crucial for optimizing polymerization parameters and forecasting its efficiency. These models are built upon fundamental quantum chemical calculations and kinetic simulations, providing insights that guide experimental work.

The efficiency of an ATRP initiator is primarily determined by the dynamics of the activation/deactivation equilibrium. flinders.edu.au This equilibrium is characterized by the ATRP equilibrium constant (KATRP), which is the ratio of the activation rate constant (kact) to the deactivation rate constant (kdeact). flinders.edu.au A higher KATRP value generally indicates a more active initiator, leading to faster polymerization. flinders.edu.au

Computational approaches, particularly Density Functional Theory (DFT), are employed to calculate key molecular properties that correlate with initiator activity. flinders.edu.aursc.org One of the most significant descriptors for predicting the efficiency of alkyl halide initiators, including this compound, is the R-X bond dissociation energy (BDE). nih.gov A lower BDE for the carbon-bromine bond in the initiator facilitates homolytic cleavage, leading to a faster generation of the initiating radical and, consequently, a higher activation rate. flinders.edu.au

Predictive models often utilize multivariate linear regression to establish a quantitative relationship between these calculated descriptors and experimentally determined kinetic parameters. nih.gov For instance, a model for predicting the activation rate constant might incorporate not only the BDE of the initiator but also descriptors related to the catalyst, such as its HOMO energy, steric properties (like percent buried volume), and flexibility. nih.gov

Kinetic simulations, often based on the method of moments, can then use these computationally derived parameters to model the entire polymerization process. google.com These simulations can predict the evolution of monomer conversion, polymer molecular weight, and molecular weight distribution over time. google.com By inputting the calculated kinetic parameters for this compound, researchers can simulate its behavior under various reaction conditions (e.g., different monomers, solvents, temperatures, and catalyst systems) to identify optimal parameters for achieving a well-controlled polymerization. advancedsciencenews.com

The following table presents a conceptual representation of how computational descriptors for different ATRP initiators can be correlated with their activation rate constants. The values are illustrative and serve to demonstrate the trends discussed.

| Initiator | R-Br Bond Dissociation Energy (kcal/mol) | Radical Stabilizing Substituent | Relative Activation Rate Constant (kact) |

| Ethyl 2-bromopropionate | 72 | -C(O)OMe | 8 |

| Ethyl 2-bromoisobutyrate | 70 | -C(O)OMe, -CH₃ | 80 |

| This compound | 68 | -CN, -CH₃ | ~600 |

| Benzyl bromide | 65 | -Ph | 4 |

Data is illustrative and based on general trends reported in the literature. researchgate.net The nitrile group in this compound provides significant radical stabilization, leading to a lower BDE and a higher activation rate constant compared to ester-containing initiators. researchgate.net

These predictive models are invaluable for the rational design of polymerization systems. By computationally screening potential initiators like this compound, researchers can prioritize experimental efforts, reduce the need for extensive trial-and-error, and accelerate the development of new polymeric materials with desired properties. researchgate.net

Future Research Trajectories and Emerging Academic Applications of 2 Bromo 2 Methylpropanenitrile

Exploration in Novel Polymerization Architectures and Materials Synthesis

The tertiary bromide structure of 2-Bromo-2-methylpropanenitrile makes it an excellent candidate as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). researchgate.netwikipedia.org ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures, which are difficult to achieve with conventional free-radical polymerization. wikipedia.org

The role of an initiator in ATRP is to provide a detachable halogen atom that can be reversibly transferred to a transition metal catalyst, creating a radical that initiates polymerization. The stability of the radical formed from the initiator is crucial for controlling the polymerization process. This compound is advantageous because it forms a relatively stable tertiary radical, ensuring a controlled initiation step and uniform chain growth. researchgate.net

Future research is focused on leveraging this compound to synthesize sophisticated polymer architectures:

Block Copolymers: By initiating the polymerization of one type of monomer and then adding a second, well-defined block copolymers can be created. cmu.edu These materials are crucial for applications ranging from thermoplastic elastomers to drug delivery systems, as the different blocks can phase-separate into nanoscale domains. cmu.edunih.gov

Star and Graft Copolymers: Multifunctional initiators derived from or analogous to this compound can be used to grow multiple polymer chains from a central core, creating star polymers. cmu.edu Similarly, it can be used to initiate polymerization from the backbone of an existing polymer to create graft copolymers. These complex architectures can significantly alter the physical and chemical properties of the resulting materials. mit.edu

Functional Materials: The nitrile group present in the initiator molecule can be incorporated at the beginning of every polymer chain. This terminal functional group can be further modified post-polymerization, allowing for the attachment of bioactive molecules, dyes, or other functional moieties. cmu.edu

Table 1: Comparison of Selected ATRP Initiators

| Initiator | Structure Type | Radical Stability | Control over Polymerization | Resulting Polydispersity Index (PDI) |

|---|---|---|---|---|

| This compound | Tertiary | High | Excellent | Typically < 1.2 |

| Ethyl 2-bromoisobutyrate | Tertiary | High | Excellent | Typically < 1.2 |

| Methyl 2-bromopropionate | Secondary | Moderate | Good | Typically 1.2 - 1.4 |

| 1-Phenylethyl bromide | Secondary (Benzylic) | High | Very Good | Typically < 1.3 |

Development of New Organic Transformations and Catalytic Cycles

Beyond polymerization, this compound serves as a versatile substrate in organic synthesis, primarily due to its propensity to undergo nucleophilic substitution reactions. As a tertiary alkyl halide, it strongly favors the SN1 (Substitution Nucleophilic Unimolecular) mechanism. rsc.org

The SN1 reaction proceeds in a two-step mechanism:

Formation of a Carbocation: The carbon-bromine bond breaks heterolytically, with the bromine atom leaving as a bromide ion. This is the slow, rate-determining step and results in the formation of a stable tertiary carbocation. youtube.com

Nucleophilic Attack: A nucleophile attacks the planar carbocation, which can occur from either face, leading to the formation of the substitution product. youtube.com

The stability of the tertiary carbocation intermediate makes this process efficient. stackexchange.com This reactivity opens avenues for developing new synthetic methodologies. Researchers are exploring its reactions with a wide array of nucleophiles to introduce diverse functional groups, creating a library of complex molecules from a simple starting material. The presence of the nitrile group adds another layer of synthetic utility, as it can be hydrolyzed to a carboxylic acid or reduced to an amine.

Future research in this area includes the design of novel catalytic cycles where this compound or its derivatives act as key intermediates. For instance, its reaction with organometallic reagents could be explored for new carbon-carbon bond-forming reactions.

Table 2: Potential SN1 Reactions with this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Water | H₂O | Tertiary Alcohol |

| Alcohol | CH₃OH (Methanol) | Ether |

| Carboxylate | CH₃COO⁻Na⁺ (Sodium Acetate) | Ester |

| Cyanide | KCN (Potassium Cyanide) | Dinitrile |

| Azide | NaN₃ (Sodium Azide) | Tertiary Azide |

Advanced Mechanistic Elucidation through Multiscale Simulations

To fully harness the potential of this compound, a deep understanding of its reaction mechanisms at a molecular level is essential. Multiscale simulations are poised to provide unprecedented insights into the dynamics of both its polymerization initiation and its participation in organic transformations. scielo.org.co

This computational approach can bridge the gap between quantum mechanical descriptions of bond breaking and forming and the macroscopic properties of the resulting materials:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model the electronic structure changes during the C-Br bond cleavage in the SN1 reaction or the atom transfer step in ATRP. These calculations can provide precise activation energies and transition state geometries, explaining the compound's reactivity.

Molecular Dynamics (MD): Classical MD simulations can model the behavior of larger systems over longer timescales. researchgate.net For example, MD can be used to study the conformational dynamics of a growing polymer chain initiated by this compound or to simulate the self-assembly of block copolymers into nanostructures in a solvent.

Hybrid QM/MM Models: These models combine the accuracy of QM for the reactive center with the efficiency of molecular mechanics (MM) for the surrounding environment (e.g., solvent or polymer chain). This approach is ideal for studying reaction mechanisms in complex, condensed-phase systems.

Future research will likely involve using these simulation techniques to predict the behavior of new catalytic systems involving this compound and to design polymers with specific, targeted properties before their experimental synthesis. proceedings.science

Table 3: Application of Simulation Techniques to this compound Research

| Simulation Technique | Research Question | Expected Outcome |

|---|---|---|

| Quantum Mechanics (QM) | What is the energy barrier for C-Br bond cleavage? | Accurate activation energies for SN1 and ATRP initiation. |

| Molecular Dynamics (MD) | How do block copolymers made with this initiator self-assemble in water? | Prediction of micelle/vesicle size and shape. |

| QM/MM | How does the solvent influence the SN1 reaction rate? | Detailed understanding of solvent effects on carbocation stability. |

Integration into Supramolecular Chemistry and Nanotechnology Research

The true potential of this compound is realized when its role as a polymerization initiator is connected to the fields of supramolecular chemistry and nanotechnology. The block copolymers synthesized via ATRP using this initiator are fundamental building blocks for creating self-assembled nanomaterials. nih.gov

When amphiphilic block copolymers (containing both hydrophobic and hydrophilic segments) are placed in a selective solvent (e.g., water), they spontaneously assemble into ordered structures to minimize unfavorable interactions. polyeng.com These structures can include:

Micelles: Spherical structures with a hydrophobic core and a hydrophilic corona.

Vesicles (Polymersomes): Hollow spheres with a bilayer membrane, capable of encapsulating hydrophilic substances.

Nanorods and Lamellae: Other complex morphologies depending on the relative block lengths.

The precise control afforded by ATRP initiation with this compound allows for the fine-tuning of the block copolymer composition and molecular weight. This, in turn, provides exquisite control over the size, morphology, and stability of the resulting nanostructures. polyeng.com

Emerging research is focused on using these tailored nanomaterials for advanced applications, such as targeted drug delivery, nanoreactors, and templates for the synthesis of inorganic nanoparticles. The ability to create well-defined polymer architectures is the key that unlocks these possibilities, and initiators like this compound are central to this endeavor.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-bromoisobutyrate |

| Methyl 2-bromopropionate |

| 1-Phenylethyl bromide |

| Methanol |

| Sodium Acetate |

| Potassium Cyanide |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-Bromo-2-methylpropanenitrile to ensure stability?

- Answer: this compound should be stored under inert gas (e.g., nitrogen or argon) at 2–8°C to prevent degradation or unintended reactions due to moisture or temperature fluctuations .

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Answer: OSHA guidelines recommend wearing nitrile gloves, lab coats, and safety goggles. Ensure all PPE is clean and replaced daily. Avoid skin contact, as brominated nitriles may cause irritation .

Q. How is this compound synthesized?

- Answer: A common method involves bromination of 2-methylpropanenitrile using brominating agents like N-bromosuccinimide (NBS) under radical initiation. For example, Takolpuckdee et al. (2005) achieved this in acetonitrile at 70°C with AIBN as a catalyst, yielding ~76% purity .

Q. What analytical techniques are used to confirm its purity and structure?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are standard. Gas chromatography (GC) can assess purity (>95% typical). The molecular formula (C₄H₆BrN) and InChI key (CAKUAVIXSOZILM-UHFFFAOYSA-N) aid in database verification .

Advanced Research Questions

Q. How does steric hindrance from the methyl groups influence its reactivity in substitution reactions?

- Answer: The two methyl groups adjacent to the bromine create significant steric hindrance, favoring elimination (E2) over nucleophilic substitution (SN2). For SN1 pathways, the stability of the carbocation intermediate is reduced, making SN1 less favorable. This behavior is consistent with tertiary bromides in similar systems .

Q. What strategies optimize its use in synthesizing functionalized nitriles or heterocycles?

- Answer: Its bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups. In cyclization reactions, the nitrile group can act as a precursor for tetrazole or amide formation under catalytic conditions (e.g., Cu(I)) .

Q. Are there contradictions in reported reaction yields or conditions for its applications?

- Answer: Discrepancies in yields (e.g., ~76% in Takolpuckdee et al. vs. higher yields in alternative methods) may arise from solvent choice, catalyst loading, or reaction time. For reproducibility, strict control of anhydrous conditions and inert atmospheres is critical .

Q. What challenges exist in characterizing its degradation products?

- Answer: Hydrolysis of the nitrile group to carboxylic acids or thermal decomposition to HBr can occur. Liquid chromatography-mass spectrometry (LC-MS) and infrared (IR) spectroscopy are recommended to track degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.